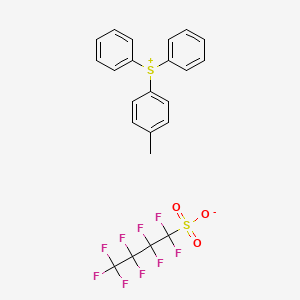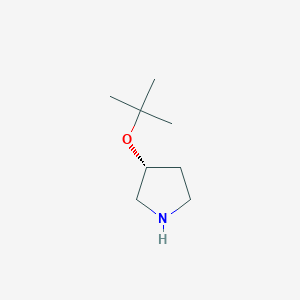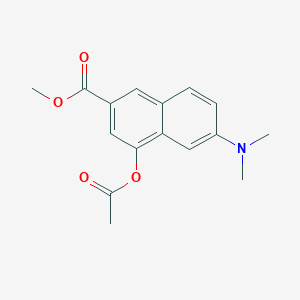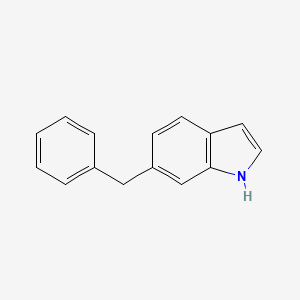
4-Allyloxy-3-chloro-N-hydroxy-5-methyl-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine is an organic compound with a complex structure, characterized by the presence of multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the allylation of a hydroxybenzamidine derivative, followed by chlorination and methylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine include:
- 4-allyloxy-3-chloro-N-hydroxybenzamidine
- 4-allyloxy-3-chloro-5-methylbenzamidine
- 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamide
Uniqueness
What sets 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
3-chloro-N'-hydroxy-5-methyl-4-prop-2-enoxybenzenecarboximidamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-4-16-10-7(2)5-8(6-9(10)12)11(13)14-15/h3,5-6,15H,1,4H2,2H3,(H2,13,14) |
InChI Key |
LKZFFNAVFVTWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC=C)Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)
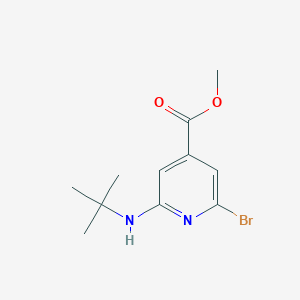

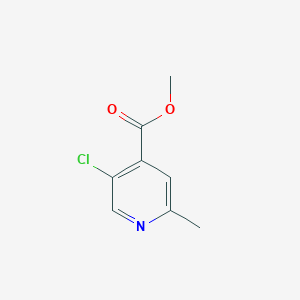
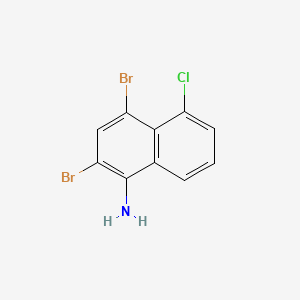
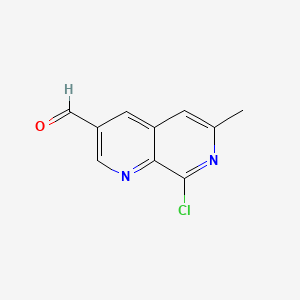

![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)
